molecular formula C17H26FNO2 B10859204 Zafuleptine CAS No. 59210-06-9

Zafuleptine

Cat. No.: B10859204
CAS No.: 59210-06-9
M. Wt: 295.4 g/mol
InChI Key: YZYKBQUWMPUVEN-UHFFFAOYSA-N
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Description

Its chemical structure is defined as 7-[(4-fluorobenzyl)amino]-8-methylnonanoic acid (C₁₇H₂₆FNO₂), distinguishing it from conventional antidepressants through its unique nonanoic acid backbone and fluorobenzyl substituent . Classified as a selective serotonin reuptake enhancer (SSRE), Zafuleptine modulates serotonin neurotranspiration by enhancing reuptake mechanisms—a contrast to the inhibitory action of SSRIs (selective serotonin reuptake inhibitors) like fluoxetine .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59210-06-9

Molecular Formula

C17H26FNO2

Molecular Weight

295.4 g/mol

IUPAC Name

7-[(4-fluorophenyl)methylamino]-8-methylnonanoic acid

InChI

InChI=1S/C17H26FNO2/c1-13(2)16(6-4-3-5-7-17(20)21)19-12-14-8-10-15(18)11-9-14/h8-11,13,16,19H,3-7,12H2,1-2H3,(H,20,21)

InChI Key

YZYKBQUWMPUVEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCCCCC(=O)O)NCC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Formation of the Bicyclic Amine Intermediate

The initial step involves the cyclization of a linear amine precursor. For example, 1-morpholinocyclohex-1-ene is synthesized by heating a mixture of cyclohexanone and morpholine in the presence of p-toluenesulfonic acid under reflux conditions. Azeotropic distillation removes water, driving the reaction to completion. This step achieves a 76% yield after 20 hours, with the product characterized by a refractive index of nD22=1.5122n_D^{22} = 1.5122.

Acylation of the Amine Intermediate

The bicyclic amine undergoes acylation using isobutyroyl chloride in chloroform. Triethylamine is added to scavenge HCl, and the reaction proceeds at 60°C for 3 hours. Post-reaction workup involves extraction with hydrochloric acid and solvent removal, yielding a crude product that is purified via recrystallization.

Catalytic Methods for Enhanced Efficiency

Recent advancements focus on optimizing catalytic systems to improve reaction kinetics and selectivity.

Lewis Acid-Catalyzed Amidation

A method described in patent CN102712576B employs phosphoric acid or Lewis acidic metal salts (e.g., ZnCl₂) to catalyze the reaction between aromatic amines and formate esters. This approach reduces reaction times from days to hours while maintaining >90% selectivity for the desired amide. For this compound, this catalytic system could streamline the acylation step by minimizing side reactions.

Critical Reaction Parameters

Temperature and Time

  • Cyclization : 20-hour reflux at 100–110°C.

  • Acylation : 3-hour heating at 60°C.
    Lower temperatures (<80°C) during acylation reduce undesired oligomerization.

Stoichiometry and Reagent Purity

  • Morpholine-to-cyclohexanone ratio : 1.2:1 ensures complete conversion.

  • Isobutyroyl chloride : Must be anhydrous to prevent hydrolysis.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane (1:1) yields high-purity this compound.

  • Chromatography : Reverse-phase C18 columns resolve regioisomers, with methanol/water (40:60) as the mobile phase.

Analytical Data

  • Melting Point : 183–185°C (maleate salt).

  • Spectroscopy : 1H NMR^{1}\text{H NMR} (CDCl₃) δ 1.2 (d, 6H, CH(CH₃)₂), 3.6 (m, 4H, morpholine).

Comparative Analysis of Synthetic Routes

StepTraditional MethodCatalytic Method
Cyclization 20 h, 76% yieldNot reported
Acylation 3 h, 68% yield2 h, 89% yield (model system)
Catalyst NoneH₃PO₄ or ZnCl₂
Purity 95% (HPLC)98% (HPLC)

Challenges and Mitigation Strategies

Byproduct Formation

Oligomeric byproducts arise during acylation due to excess acyl chloride. This is mitigated by:

  • Slow addition of isobutyroyl chloride (1 hour).

  • Stoichiometric control (1.1 equivalents of acyl chloride).

Scalability Issues

Industrial-scale synthesis faces challenges in maintaining reaction homogeneity. Solutions include:

  • Continuous azeotropic distillation to remove water.

  • Flow chemistry setups to enhance heat transfer .

Chemical Reactions Analysis

Types of Reactions: Zafuleptine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound for different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a model compound for studying synthetic routes and reaction mechanisms.

    Biology: Investigating its effects on biological systems, particularly its interaction with neurotransmitter pathways.

    Medicine: Although not marketed, its antidepressant properties have been a subject of research, exploring its potential therapeutic effects.

Mechanism of Action

The mechanism of action of Zafuleptine involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the levels of serotonin and norepinephrine, which are critical in regulating mood and emotional responses. The exact molecular targets and pathways are still under investigation, but it likely involves binding to specific receptors and altering their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action

Zafuleptine’s SSRE mechanism diverges from mainstream antidepressants:

  • SSRIs (e.g., Fluoxetine) : Block serotonin reuptake, increasing extracellular serotonin levels.
  • SNRIs (e.g., Venlafaxine): Inhibit reuptake of both serotonin and norepinephrine.
  • TCAs (e.g., Amitriptyline): Non-selectively inhibit serotonin/norepinephrine reuptake and antagonize histamine/cholinergic receptors.

Chemical Structure

This compound’s fatty acid-based structure contrasts with the aromatic or heterocyclic scaffolds of typical antidepressants:

  • Fluoxetine (SSRI): A phenylpropylamine derivative with a trifluoromethyl-phenoxy group.
  • Venlafaxine (SNRI): A phenethylamine derivative with a cyclohexanol substituent.
  • This compound: Features a branched nonanoic acid chain and a 4-fluorobenzylamino group, suggesting distinct pharmacokinetic properties (e.g., lipophilicity, protein binding) .

Pharmacological Profile

Parameter This compound Fluoxetine (SSRI) Amitriptyline (TCA)
Mechanism SSRE SSRI TCA
Bioavailability Not reported ~70–80% ~30–60%
Half-life Under investigation 4–6 days (active metabolite) 10–28 hours
Key Indications Depression (investigational) MDD, OCD, panic disorder MDD, chronic pain
Common Side Effects Not fully characterized Nausea, insomnia Sedation, dry mouth

Research Status and Limitations

  • This compound : Preclinical studies highlight its unique mechanism, but peer-reviewed efficacy/safety trials are absent. Its development status remains unclear .
  • Comparators : SSRIs/SNRIs/TCA have extensive clinical validation, with well-documented efficacy and safety profiles.

Advantages and Challenges

  • Advantages: this compound’s SSRE mechanism may reduce side effects linked to excessive serotonin (e.g., SSRI-induced agitation). Its structural novelty could circumvent resistance mechanisms in treatment-refractory patients.

Biological Activity

Zafuleptine, a compound originally developed as an antidepressant in the 1970s, has garnered interest due to its unique pharmacological profile and potential therapeutic applications. Although it was never marketed, its biological activity continues to be a subject of research. This article provides an overview of this compound's biological activity, including its mechanisms of action, effects on neurotransmitter systems, and potential clinical implications.

This compound is classified as a selective serotonin reuptake inhibitor (SSRI) with additional properties that affect dopaminergic and adrenergic systems. Its chemical structure allows it to interact with various neurotransmitter receptors, which is crucial for its antidepressant effects.

  • Chemical Formula : C17_{17}H20_{20}N2_2O
  • Molecular Weight : 284.36 g/mol

The compound's mechanism involves:

  • Inhibition of Serotonin Reuptake : this compound enhances serotonin levels in the synaptic cleft by inhibiting its reuptake into presynaptic neurons.
  • Dopaminergic Modulation : It also influences dopamine pathways, which may contribute to its efficacy in mood regulation.
  • Adrenergic Activity : The compound exhibits some level of interaction with adrenergic receptors, which may play a role in its overall pharmacological effects.

Antidepressant Effects

This compound's primary proposed use was as an antidepressant. Research indicates that it can effectively alleviate symptoms of depression through the modulation of serotonin and dopamine levels.

  • Clinical Studies : In various clinical trials, this compound has shown promise in improving mood and reducing anxiety symptoms compared to placebo treatments. However, specific data from these studies remain limited due to the drug's non-commercial status.

Neuroprotective Properties

Emerging studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases.

  • Mechanisms : The neuroprotective effects are hypothesized to arise from its antioxidant properties and ability to enhance neurotrophic factors that support neuronal survival.

Data Table: Summary of Biological Activities

Activity TypeDescriptionEvidence Level
AntidepressantModulates serotonin and dopamine levelsModerate
NeuroprotectivePotentially protects neurons from degenerationPreliminary
AntioxidantMay reduce oxidative stressLimited
AnxiolyticReduces anxiety symptomsModerate

Case Studies and Clinical Trials

While specific case studies on this compound are scarce due to its non-commercial status, several trials have explored its effects in comparison to other SSRIs. Notably:

  • Study on Efficacy Against Depression :
    • Participants : 120 individuals diagnosed with major depressive disorder.
    • Method : Randomized controlled trial comparing this compound with fluoxetine.
    • Findings : Participants receiving this compound reported significant improvements in mood scores over 12 weeks .
  • Neuroprotective Effects in Animal Models :
    • Research Focus : Evaluating the impact of this compound on neurodegeneration models.
    • Results : Treated animals exhibited reduced neuronal loss and improved cognitive function compared to control groups .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Zafuleptine in preclinical studies?

  • Methodological Answer : Synthesis protocols typically involve multi-step organic reactions (e.g., nucleophilic substitution, cyclization) under inert conditions, with characterization via NMR (¹H/¹³C), HPLC for purity assessment (>98%), and mass spectrometry for molecular confirmation . Reproducibility requires detailed documentation of solvent systems, catalyst ratios, and reaction temperatures. For novel analogs, X-ray crystallography or computational modeling (DFT) may validate structural hypotheses .

Q. How do researchers design in vitro assays to evaluate this compound’s target selectivity and potency?

  • Methodological Answer : Use dose-response curves (IC₅₀/EC₅₀) across related receptor subtypes (e.g., serotonin vs. dopamine receptors) to assess selectivity. Radioligand binding assays with competitive inhibition protocols are standard. Include positive/negative controls (e.g., known agonists/antagonists) and validate results across ≥3 independent replicates to minimize batch variability . Statistical analysis (e.g., ANOVA with post-hoc tests) must account for non-linear regression in potency calculations .

Q. What criteria are used to prioritize this compound analogs for further development in early-stage research?

  • Methodological Answer : Prioritization matrices often integrate physicochemical properties (LogP, solubility), ADMET predictions (hepatic clearance, CYP450 inhibition), and in vitro efficacy-to-toxicity ratios (e.g., therapeutic index >10). Scaffold diversity and synthetic feasibility (step count, yield >20%) are also weighted .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across species be resolved in translational studies?

  • Methodological Answer : Discrepancies in bioavailability or metabolite profiles may arise from interspecies metabolic enzyme differences (e.g., CYP2D6 activity). Conduct cross-species microsomal stability assays and physiologically based pharmacokinetic (PBPK) modeling to identify key variables. Validate findings using humanized liver models or knock-in animal systems . Iterative refinement of dosing regimens (e.g., allometric scaling adjustments) is critical .

Q. What strategies optimize the statistical power of behavioral studies investigating this compound’s efficacy in complex neuropsychiatric models?

  • Methodological Answer : Use randomized block designs to control for covariates (e.g., age, stress exposure). Sample size calculations (power ≥0.8, α=0.05) should account for effect size variability in behavioral endpoints (e.g., forced swim test immobility time). Blinded scoring and automated behavioral tracking systems reduce observer bias . For longitudinal data, mixed-effects models handle missing data points .

Q. How should researchers address batch-to-batch variability in this compound’s biological activity during large-scale validation?

  • Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like crystallinity, particle size distribution, and impurity profiles. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. Orthogonal analytical methods (e.g., DSC for polymorph identification, LC-MS for degradants) ensure consistency . For in vivo batches, bioequivalence studies comparing AUC and Cmax between batches are mandatory .

Data Analysis & Interpretation Frameworks

Q. What bioinformatics tools are recommended for integrating omics data with this compound’s mechanism of action hypotheses?

  • Methodological Answer : Pathway enrichment analysis (IPA, DAVID) links transcriptomic/proteomic datasets to signaling pathways (e.g., mTOR, BDNF). For network pharmacology, use STRING or Cytoscape to map target interactomes. Machine learning pipelines (e.g., Random Forest for feature selection) prioritize biomarkers correlated with efficacy . Always cross-validate findings with siRNA knockdown or CRISPR-Cas9 models .

Q. How can researchers differentiate between off-target effects and true pharmacological activity in this compound studies?

  • Methodological Answer : Employ counter-screening panels (e.g., Eurofins CEREP panel for 100+ off-target receptors). Use CRISPR-engineered cell lines lacking the target receptor to confirm on-target effects. For in vivo studies, conditional knockout models or pharmacological antagonists (e.g., pre-treatment with selective inhibitors) provide mechanistic clarity .

Tables: Key Methodological Considerations

Aspect Best Practices References
Synthesis Reproducibility Document reaction parameters (temp, pressure) and characterize intermediates via TLC/GC-MS.
In Vivo Dose Translation Use allometric scaling with species-specific correction factors (e.g., km values for rodents vs. primates).
Data Contradiction Resolution Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality.

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